molecular formula C9H17NO2 B8239243 [rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

[rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

Cat. No.: B8239243
M. Wt: 171.24 g/mol
InChI Key: ITQZUBDIZPERSJ-RKDXNWHRSA-N
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Description

[rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a chemical compound with the molecular formula C10H19NO2. It is known for its unique structure, which includes a hexahydropyrrolizin ring system. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolizin Ring: This step involves the cyclization of a suitable precursor to form the hexahydropyrrolizin ring.

    Methoxylation: Introduction of the methoxy group at the 2-position of the ring.

    Hydroxymethylation: Addition of the hydroxymethyl group at the 8-position.

The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

[rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols .

Scientific Research Applications

[rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of [rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    [rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]propane: Similar structure with a propane group.

Uniqueness

The uniqueness of [rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol lies in its specific functional groups and their positions on the hexahydropyrrolizin ring.

Properties

IUPAC Name

[(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-8-5-9(7-11)3-2-4-10(9)6-8/h8,11H,2-7H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZUBDIZPERSJ-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(CCCN2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@]2(CCCN2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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